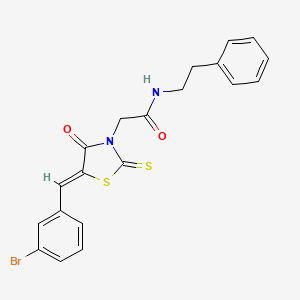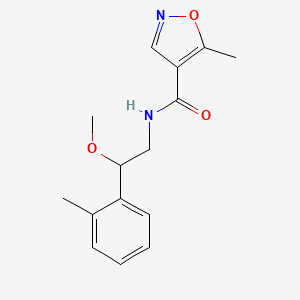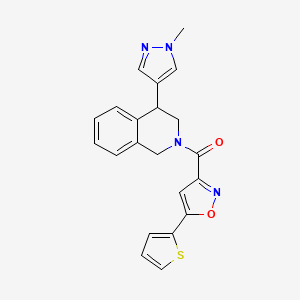![molecular formula C15H14ClN5O3 B2555170 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide CAS No. 942007-45-6](/img/structure/B2555170.png)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a bicyclic compound consisting of fused pyrazole and pyrimidine rings . The pyrazolo[3,4-d]pyrimidine core is often found in bioactive molecules and has been the subject of various medicinal chemistry studies .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidine core, with additional substituents attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. Pyrazolo[3,4-d]pyrimidines generally have good stability and can form hydrogen bonds, which can be important for their biological activity .Applications De Recherche Scientifique
Antitumor Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide, and related pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their potential antitumor activity. A study involving the synthesis and characterization of new pyrazolo[3,4-d]pyrimidine derivatives highlighted their evaluation against human breast adenocarcinoma cell lines, with some derivatives showing mild to moderate activity when compared to doxorubicin, a reference antitumor drug. Notably, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide was identified as the most active compound within this series (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial and Anticancer Agents
Further research on pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine derivatives, has shown that these compounds possess potential antimicrobial and anticancer properties. Notably, compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate were characterized and evaluated for their in vitro antimicrobial and anticancer activity, displaying higher anticancer activity than the reference drug, doxorubicin, against various cancer cell lines. This demonstrates the chemical versatility and therapeutic potential of the pyrazolo[3,4-d]pyrimidine framework in developing new treatment options (Hafez, El-Gazzar, & Al-Hussain, 2016).
Adenosine Receptor Affinity
A distinct study on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine explored their affinity for A1 adenosine receptors. The research found that substituting different groups at the N1 and N5 positions of the pyrazolo[3,4-d]pyrimidine structure could significantly affect adenosine receptor affinity. This insight is crucial for designing compounds with specific receptor selectivity, potentially leading to new therapeutic agents (Harden, Quinn, & Scammells, 1991).
Imaging Agent Development
The design and synthesis of fluorine-18 labeled pyrazolo[1,5-a]pyrimidines for positron emission tomography (PET) imaging of peripheral benzodiazepine receptors (PBRs) highlight another research application. These compounds, including PBR111, exhibited high in vitro affinity and selectivity for PBRs, demonstrating the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing diagnostic tools for neurodegenerative disorders (Fookes et al., 2008).
Anticancer and Antibacterial Evaluation
Research on novel heterocyclic compounds containing a sulfonamido moiety, which includes pyrazolo[3,4-d]pyrimidine derivatives, has shown promising antibacterial activity. This underscores the potential of these compounds in addressing bacterial resistance and the need for new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3/c1-2-24-8-13(22)19-20-9-17-14-12(15(20)23)7-18-21(14)11-5-3-4-10(16)6-11/h3-7,9H,2,8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDBEESDAIIUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2555092.png)

![3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole](/img/structure/B2555094.png)



![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide](/img/structure/B2555100.png)

![(1R,4r)-4-(benzo[d]oxazol-2-yl)cyclohexan-1-amine](/img/structure/B2555102.png)


![3-Chloro-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2555107.png)
![5-bromo-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2555108.png)
